5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde
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Overview
Description
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multicomponent reactions and ring expansion strategies. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the oxazepine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated systems to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A related compound with similar structural features but lacking the oxo and carbaldehyde groups.
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid: Another derivative with a carboxylic acid group instead of a carbaldehyde.
Uniqueness
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVNOMCIQBHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933753-41-4 |
Source
|
Record name | 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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